molecular formula C16H15BrN2O4 B3660386 N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3660386
M. Wt: 379.20 g/mol
InChI Key: UQLVWRIHKBLMPW-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 4-nitrophenol.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-nitrophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: N-(4-amino-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide.

    Oxidation: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2,6-dimethylphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-chloro-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the combination of its bromine and nitro substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-7-12(17)8-11(2)16(10)18-15(20)9-23-14-5-3-13(4-6-14)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLVWRIHKBLMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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